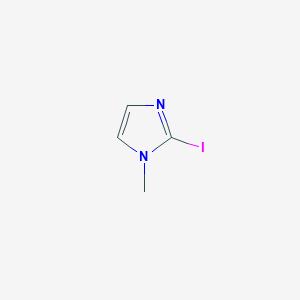

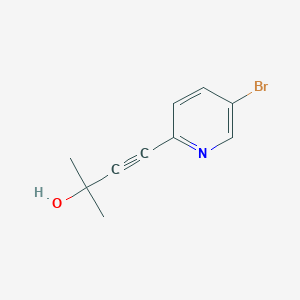

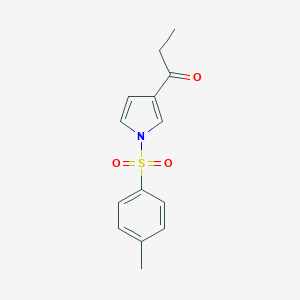

![molecular formula C16H18N2 B187134 Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] CAS No. 5745-91-5](/img/structure/B187134.png)

Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]

Übersicht

Beschreibung

Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] is a molecule that contains a total of 36 atoms. There are 18 Hydrogen atoms, 16 Carbon atoms, and 2 Nitrogen atoms . The chemical formula of Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] can therefore be written as: C16H18N2 .

Synthesis Analysis

While there is no direct synthesis analysis available for Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine], there are related studies on the synthesis of similar spiro compounds . For example, Spiro[cyclohexane-1,3’-indoline]-2,2’-diones were easily prepared in good to high yields by the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in one pot with a short reaction time .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities : A study by Hafez, El-Gazzar, & Zaki (2016) demonstrated the synthesis of novel spiro compounds with biologically active sulfonamide, showing potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. One of the compounds showed higher antifungal activity than ketoconazole.

Inhibitors of Steroid 5α-reductase : Lin and Rasetti (1995) synthesized spiro[cyclohexane-1,2′-[2H]indene] derivatives, which are similar in structure and function to known steroid 5α-reductase inhibitors. Their work indicates potential applications in managing conditions like benign prostatic hyperplasia or androgenetic alopecia (Lin & Rasetti, 1995).

Organic Synthesis Applications : Various studies, such as those by Varlamov et al. (1999, 2000) and Zhang et al. (2008), have explored the intramolecular cyclization of related compounds and their structural determination, contributing to the field of heterocyclic chemistry and aiding in the synthesis of novel compounds.

Synthesis in Ionic Liquid Media : The work by Moghaddam et al. (2012) highlights the efficient synthesis of functionalized spiro compounds in ionic liquid media, indicating a green and sustainable approach in chemical synthesis.

Regioselective Synthesis : Dandia et al. (2007) developed a mild and environment-friendly procedure for the synthesis of spiro compounds using microwave irradiation in water, demonstrating the potential for regioselective synthesis in aqueous media (Dandia et al., 2007).

Eigenschaften

IUPAC Name |

spiro[1,3-dihydroperimidine-2,1'-cyclohexane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-10-16(11-3-1)17-13-8-4-6-12-7-5-9-14(18-16)15(12)13/h4-9,17-18H,1-3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAVVPHOTMNZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC3=CC=CC4=C3C(=CC=C4)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355357 | |

| Record name | Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] | |

CAS RN |

5745-91-5 | |

| Record name | Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.